Chemical Scaffold Differentiation from Marketed JAK Inhibitors
INCB047986 is constructed on a fused triazolo-pyrrolopyridine core, whereas tofacitinib employs a pyrrolopyrimidine scaffold and ruxolitinib uses a pyrimidine-based structure [1]. The triazolo-pyrrolopyridine series demonstrated improved permeability and lower cell potency shift relative to the corresponding imidazo-pyrrolopyridine analogue [2].
| Evidence Dimension | Chemical scaffold class |
|---|---|
| Target Compound Data | Triazolo-pyrrolopyridine core |
| Comparator Or Baseline | Tofacitinib: pyrrolopyrimidine; Ruxolitinib: pyrimidine; Imidazo-pyrrolopyridine analogue (Example 2, Hurley 2013) |
| Quantified Difference | Permeability improvement and reduced cell potency shift versus imidazo-pyrrolopyridine analogue; precise fold-change not reported for INCB047986 specifically |
| Conditions | Scaffold analysis from medicinal chemistry literature; cellular potency shift measured in human whole blood assay for prototypical triazolo-pyrrolopyridine compounds |
Why This Matters
Scaffold chemistry drives off-target binding profiles, metabolic stability, and IP freedom-to-operate, making INCB047986 a distinct tool compound for probing JAK1 biology.
- [1] Hurley CA, Blair WS, Bull RJ, et al. Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1. Bioorg Med Chem Lett. 2013;23(12):3592-3598. PMID: 23642482. View Source
- [2] Proteopedia. 4I5C: The Jak1 kinase domain in complex with inhibitor. Available at: https://proteopedia.org/w/4i5c View Source
